molecular formula C7H6BrClN2O2 B3100533 Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate CAS No. 1370725-06-6

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate

Cat. No.: B3100533
CAS No.: 1370725-06-6
M. Wt: 265.49 g/mol
InChI Key: HWIFHRPCOIMPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate ( 1370725-06-6) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 7 H 6 BrClN 2 O 2 and a molecular weight of 265.49 g/mol, serves as a versatile and crucial synthetic building block . Its structure features both a bromo and a chloro substituent on the pyrimidine ring, which allows for sequential and site-selective functionalization via cross-coupling reactions, making it an ideal precursor for the development of more complex molecules, including potential pharmaceuticals and biochemical probes . In life science research, this compound is primarily used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various inhibitors. Its reactivity pattern is analogous to related scaffolds like 5-Bromo-2-chloropyrimidine, which is documented as a biochemical reagent for life science research and is specifically used in metal-catalyzed cross-coupling reactions . Researchers value this compound for its ability to introduce the 4-carboxylate ester functional group into a molecular framework, which can later be hydrolyzed to a carboxylic acid or reduced to an aldehyde, further expanding its utility in constructing diverse chemical libraries. For safe handling and to maintain stability, this product must be stored under an inert atmosphere at 2-8°C . It is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFHRPCOIMPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858682
Record name Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370725-06-6
Record name Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2-chloropyrimidine-5-carboxylate with bromine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at a specific range to ensure the desired substitution occurs.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-Br, 2-Cl, 4-COOEt C₇H₆BrClN₂O₂ 265.49 Ester group enables ester hydrolysis or nucleophilic substitution at C2/C5
5-Bromo-2-chloropyrimidin-4-amine 5-Br, 2-Cl, 4-NH₂ C₄H₄BrClN₃ 208.46 Forms 2D hydrogen-bonded networks via N–H···N interactions
5-Bromo-4-chloropyrimidine 5-Br, 4-Cl C₄H₂BrClN₂ 193.43 Simpler structure; reactive at C4 and C5 for cross-coupling
4-Amino-5-bromo-2-chloropyrimidine 5-Br, 2-Cl, 4-NH₂ C₄H₃BrClN₃ 209.45 Enhanced hydrogen bonding and solubility due to –NH₂ group
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 5-Br, 2-Cl, 4-NH-C₅H₉ C₉H₁₂BrClN₃ 277.57 Bulky cyclopentyl group modifies steric hindrance

Biological Activity

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate is a halogenated pyrimidine derivative with notable potential in medicinal chemistry. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its biological activity, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆BrClN₂O₂
  • Molecular Weight : 265.49 g/mol
  • Functional Groups : Pyrimidine ring, ethyl ester, halogen substituents (bromine and chlorine)

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthesizing biologically active molecules. The halogen atoms often increase the lipophilicity and bioactivity of organic compounds, potentially improving their interaction with biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes or receptors involved in disease pathways, such as kinases or proteases, by binding to their active sites.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating its potential use as an antimicrobial agent.
  • Anticancer Potential : Research indicates that derivatives of this compound may show anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) in terms of potency .

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor for serine/threonine kinases, particularly CK2, which is implicated in numerous cancers. This compound has been utilized in synthesizing potent CK2 inhibitors like CX-5011 .

Synthesis and Activity Correlation

A study conducted by Yamanaka et al. demonstrated the regioselective synthesis of this compound via a Minisci reaction. The resulting compound was assessed for its biological activity, revealing promising results in enzyme inhibition and anticancer efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundHalogenated pyrimidineSpecific halogen positioning enhances bioactivity
Ethyl 5-bromopyrimidine-4-carboxylateSimilar structure without chlorineDifferent reactivity profile
Ethyl 6-bromo-3-chloropyridine-2-carboxylatePyridine ring structureVarying biological properties due to ring differences

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via esterification of 5-bromo-2-chloropyrimidine-4-carboxylic acid using thionyl chloride (SOCl₂) and ethanol. Key steps include:

  • Carboxylic Acid Activation : Reacting 5-bromo-2-chloropyrimidine-4-carboxylic acid with SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF) to form the acyl chloride intermediate .
  • Esterification : Adding ethanol to the intermediate under reflux conditions to yield the ethyl ester.
    Optimization :
  • Purity Control : Use anhydrous solvents to minimize hydrolysis side reactions.
  • Yield Improvement : Excess SOCl₂ (≥3 equivalents) ensures complete conversion of the carboxylic acid. Reaction monitoring via TLC or HPLC is recommended to identify by-products like unreacted acid or diethyl sulfite .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (triplet, CH₃ of ethyl) and δ ~4.3 ppm (quartet, CH₂ of ethyl) confirm the ester group. Aromatic protons on the pyrimidine ring appear as singlets due to symmetry .
    • IR : Strong C=O stretching (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~600–800 cm⁻¹) validate functional groups.
  • X-ray Crystallography : Single-crystal analysis reveals planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å) and intermolecular interactions. Software like SHELXL refines hydrogen-bonding networks (e.g., N–H···O/N interactions) to resolve packing motifs .

Q. What are the key functional groups and reactivity patterns of this compound?

Methodological Answer:

  • Reactive Sites :
    • Electrophilic Bromine/Chlorine : Undergo nucleophilic substitution (e.g., with amines or thiols) at the 5-bromo or 2-chloro positions.
    • Ester Group : Hydrolyzes to the carboxylic acid under acidic/basic conditions.
  • Reactivity Trends :
    • Bromine vs. Chlorine : Bromine is more labile due to weaker C–Br bonds, enabling selective substitution. For example, Suzuki coupling at the 5-position retains the 2-chloro group .
    • Steric Effects : Bulky nucleophiles favor substitution at the less hindered 5-position.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and minimize by-products?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while THF or EtOAc may reduce side reactions like ester hydrolysis.
  • Temperature Control : Lower temperatures (0–5°C) suppress thermal decomposition of intermediates.
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve regioselectivity.
  • Case Study : In a bromination reaction, excess N-bromosuccinimide (NBS) at 80°C in DMF achieved 85% yield, while lower temperatures led to incomplete conversion .

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling : DFT calculations predict electrophilic susceptibility at the 5-bromo position (lower activation energy vs. 2-chloro) due to resonance stabilization of the transition state.
  • Directing Groups : Introducing temporary groups (e.g., –NH₂) can block specific positions. For example, protecting the 4-carboxylate as a methyl ester directs substitution to the 5-bromo site .
  • Experimental Validation : Competitive reactions with equimolar nucleophiles (e.g., morpholine vs. piperidine) quantify substitution preferences via LC-MS analysis.

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s solid-state properties?

Methodological Answer:

  • Crystal Engineering : X-ray data reveal N–H···N/O hydrogen bonds forming dimers or chains. For example, N7–H···N3 interactions in related pyrimidines create 2D networks in the bc plane .
  • Impact on Solubility : Strong intermolecular interactions reduce solubility in nonpolar solvents.
  • Thermal Stability : Tight packing (e.g., π-π stacking of pyrimidine rings) correlates with higher melting points (>200°C).
  • Method : Use Mercury or CrystalExplorer software to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.